
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C21H20N2O10 It is known for its unique structure, which includes three carboxylate groups and two nitrophenyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate typically involves the esterification of 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-bis(4-aminophenyl)propane-1,1,3-tricarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid.
Aplicaciones Científicas De Investigación
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the nitrophenyl groups.
1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid: Similar structure but in the acid form rather than the ester form.
Uniqueness
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is unique due to the presence of both nitrophenyl and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
494836-69-0 |
|---|---|
Fórmula molecular |
C21H20N2O10 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O10/c1-31-18(24)17(13-4-8-15(9-5-13)22(27)28)12-21(19(25)32-2,20(26)33-3)14-6-10-16(11-7-14)23(29)30/h4-11,17H,12H2,1-3H3 |
Clave InChI |
RRYZZWGFJBRYBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


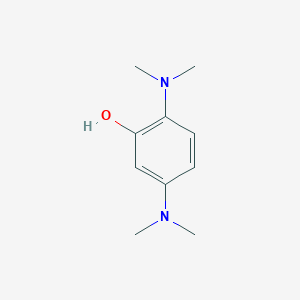
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
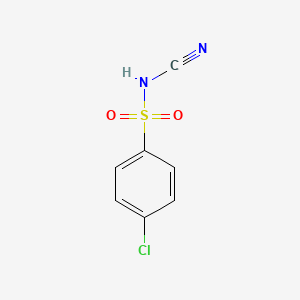
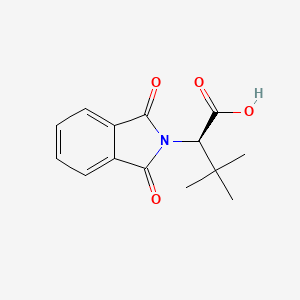

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)

![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
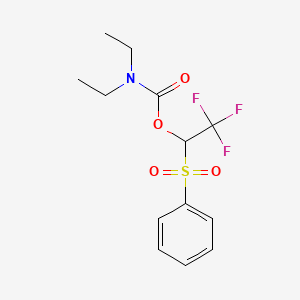

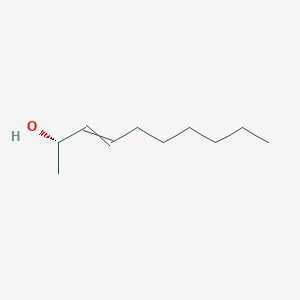
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
